

Application Notes and Protocols: Hydroboration with Dibromoborane-Methyl Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromoborane*

Cat. No.: *B081526*

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Introduction

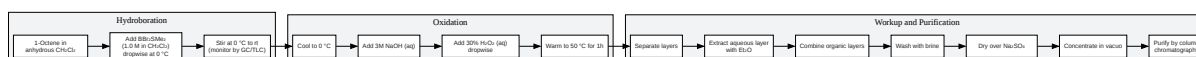
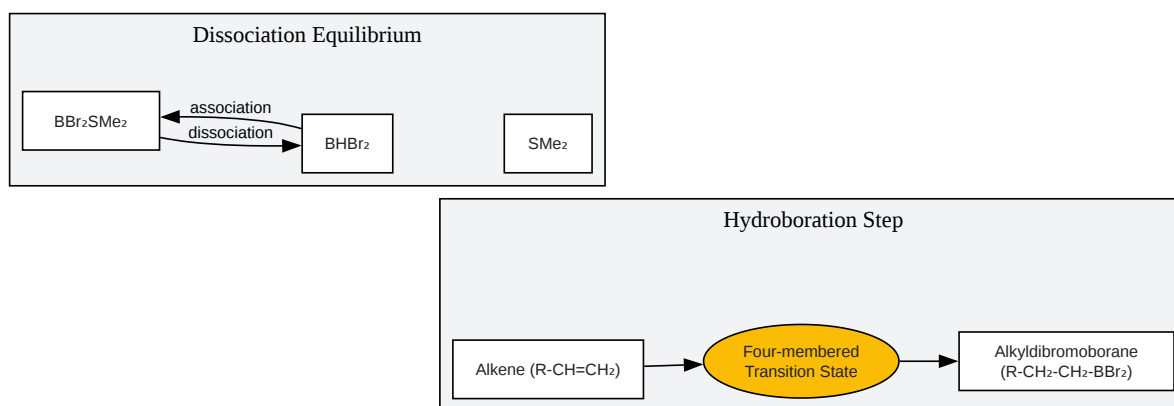
Hydroboration is a powerful and versatile chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. Among the various hydroborating agents, **dibromoborane**-methyl sulfide complex (BBr_2SMe_2) offers unique reactivity and selectivity, making it a valuable tool in organic synthesis. This document provides detailed application notes and experimental protocols for the hydroboration of alkenes and alkynes using BBr_2SMe_2 . The resulting organoboranes are versatile intermediates that can be transformed into a variety of functional groups, including alcohols, aldehydes, and vinyl bromides.

Mechanism of Hydroboration with Dibromoborane-Methyl Sulfide

The hydroboration of alkenes and alkynes with **dibromoborane**-methyl sulfide proceeds through a dissociative mechanism. The BBr_2SMe_2 complex is in equilibrium with free **dibromoborane** (BHBr_2) and dimethyl sulfide (SMe_2). The highly reactive and electrophilic **dibromoborane** is the active hydroborating species that adds to the unsaturated carbon-carbon bond.

The reaction is characterized by its regioselectivity, where the boron atom adds to the less sterically hindered carbon atom of the double or triple bond, leading to an anti-Markovnikov product upon subsequent oxidation. The addition is also stereospecific, occurring in a syn-fashion, where the boron and hydrogen atoms add to the same face of the π -system.

Small quantities of boron tribromide (BBr_3) can remarkably catalyze the reaction by sequestering the dimethyl sulfide, thereby shifting the equilibrium towards the formation of the more reactive free **dibromoborane**.^[1]



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References

- 1. rsc.org [rsc.org]
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